molecular formula C13H13ClN2 B1488348 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine CAS No. 139439-02-4

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine

Cat. No. B1488348
CAS RN: 139439-02-4
M. Wt: 232.71 g/mol
InChI Key: RIAGKFGQSFQJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine (abbreviated as 2CPP) is a heterocyclic compound that belongs to the class of amines. It is an organic compound with a molecular formula of C10H10ClN. 2CPP has been extensively studied in recent years due to its potential applications in various scientific and medical fields.

Scientific Research Applications

Crystal Structure of a Chiral Sec-Amine

  • The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a derivative of 2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine, was characterized, revealing insights into the molecular architecture of such secondary amines. The structure was determined using techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction, highlighting the compound's chiral nature and its potential applications in various research areas (Adeleke & Omondi, 2022).

Molecular Interactions and Crystal Networks

3-Aminobenzoic acid–1,2-bis(4-pyridyl)ethane Complex

  • The study presents a detailed analysis of molecular associations through amine and carboxyl group interactions, demonstrating the compound's ability to form intricate crystal structures with hydrogen bonding, showcasing its potential in designing complex molecular assemblies (Shen & Lush, 2010).

Material Science and Electrooptic Applications

Influence of Pyrrole-Pyridine-based Dibranched Chromophore Architecture

  • The research delves into the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores, investigating their covalent self-assembly, thin-film microstructure, and nonlinear optical response. This work underscores the importance of molecular architecture in material properties and its implications in the field of electrooptics and material science (Facchetti et al., 2006).

Chemical Synthesis and Reaction Mechanisms

Microwave-assisted Synthesis of Derivatives

  • This study presents the synthesis of various 2-amino derivatives using microwave-assisted reactions, highlighting the compound's versatility in chemical synthesis and the potential mechanisms involved in forming these compounds (Ankati & Biehl, 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-6-4-10(5-7-11)9-12(15)13-3-1-2-8-16-13/h1-8,12H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAGKFGQSFQJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-1-(pyridin-2-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.